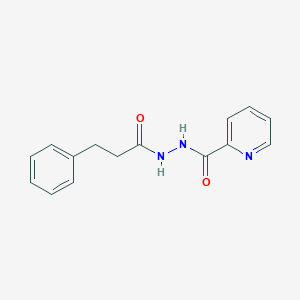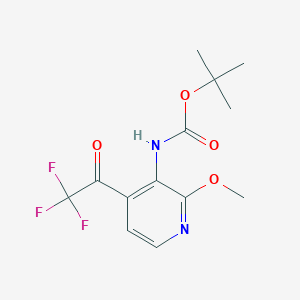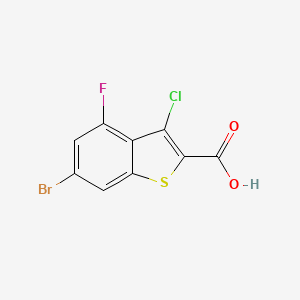
2,4-Dimethoxy-5-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethoxy-5-nitroaniline is an organic compound with the molecular formula C8H10N2O4. It is a derivative of aniline, where two methoxy groups are attached to the benzene ring at the 2 and 4 positions, and a nitro group is attached at the 5 position. This compound is known for its applications in various scientific fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-Dimethoxy-5-nitroaniline can be synthesized through several methods. One common approach involves the nitration of 2,4-dimethoxyaniline. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration reactions. The process requires precise control of reaction parameters, such as temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethoxy-5-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Major Products Formed
Reduction: The major product formed is 2,4-dimethoxy-5-phenylenediamine.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be synthesized.
Aplicaciones Científicas De Investigación
2,4-Dimethoxy-5-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is utilized in enzyme screening assays, particularly for arylamine N-acetyltransferase.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethoxy-5-nitroaniline involves its interaction with molecular targets such as enzymes. For example, in enzyme screening assays, it acts as a substrate for arylamine N-acetyltransferase, allowing researchers to study the enzyme’s activity and specificity. The nitro group and methoxy groups play crucial roles in its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethoxy-4-nitroaniline: Similar structure but with different positions of the nitro and methoxy groups.
2,4-Dimethoxy-6-nitroaniline: Another isomer with the nitro group at the 6 position instead of the 5 position.
Uniqueness
2,4-Dimethoxy-5-nitroaniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. This arrangement influences its reactivity, making it suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H10N2O4 |
|---|---|
Peso molecular |
198.18 g/mol |
Nombre IUPAC |
2,4-dimethoxy-5-nitroaniline |
InChI |
InChI=1S/C8H10N2O4/c1-13-7-4-8(14-2)6(10(11)12)3-5(7)9/h3-4H,9H2,1-2H3 |
Clave InChI |
NIBOYIIQDGHVMA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1N)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(4-chlorobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12447239.png)
![2-(4-{3-[4-(butan-2-yl)phenoxy]propoxy}-3-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12447253.png)
![4'-(1,7,7-Trimethyl-bicyclo[2.2.1]hept-2-ylideneaminooxymethyl)-biphenyl-2-carbonitrile](/img/structure/B12447260.png)

![tetrasodium bis(2-{[4-(2-{2-amino-4-oxo-1H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethyl)phenyl]formamido}pentanedioate) pentahydrate](/img/structure/B12447262.png)

![(3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-octahydroquinoxalin-2-one](/img/structure/B12447265.png)




![4-bromo-N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}benzamide](/img/structure/B12447285.png)


